Product packaging for 7-Methoxyfenoldopam(Cat. No.:CAS No. 95183-47-4)

7-Methoxyfenoldopam

Cat. No.: B1214144
CAS No.: 95183-47-4
M. Wt: 319.8 g/mol
InChI Key: UEWJZXRBBYETAL-UHFFFAOYSA-N
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Description

Contextualization within the Benzazepine Class of Chemical Compounds

7-Methoxyfenoldopam belongs to the benzazepine class of chemical compounds. Benzazepines are characterized by a core structure consisting of a benzene ring fused to an azepine ring. This structural motif is found in a variety of pharmacologically active molecules that interact with different biological targets. Fenoldopam (B1199677), the parent compound of this compound, is a notable member of the benzazepine family and is recognized for its selective dopamine (B1211576) D1 receptor agonist activity. The pharmacological properties of benzazepine derivatives are highly dependent on the specific substitutions on the core ring structure.

Significance of this compound as a Key Metabolite of Fenoldopam

The primary significance of this compound lies in its status as a principal metabolic product of fenoldopam. Following administration, fenoldopam undergoes extensive metabolism in the body, with methylation being one of the key transformation pathways. nih.govfda.govdrugbank.com This process, catalyzed by the enzyme catechol-O-methyltransferase (COMT), results in the formation of this compound and its isomer, 8-methoxyfenoldopam. nih.gov

The table below summarizes the chemical properties of Fenoldopam and its key metabolite, this compound.

CompoundChemical FormulaMolecular Weight ( g/mol )CAS Number
FenoldopamC16H16ClNO3305.7667227-56-9
This compoundC17H18ClNO3319.7895183-47-4 lgcstandards.com

Historical Overview of Research Pertaining to Fenoldopam Metabolism and Analogs

Research into fenoldopam and its analogs dates back to the late 20th century, with a focus on developing selective dopamine D1 receptor agonists for cardiovascular applications. Early investigations into the clinical pharmacology of fenoldopam revealed its rapid metabolism and short half-life, prompting detailed studies into its metabolic pathways.

Key milestones in understanding fenoldopam metabolism include the identification of its major metabolites through in vitro and in vivo studies. Research conducted in human liver microsomes, cytosol, and slices demonstrated that the primary routes of fenoldopam metabolism are glucuronidation, sulfation, and methylation, with no significant involvement of the cytochrome P450 system. nih.gov These studies were instrumental in characterizing the formation of this compound and other metabolites.

Clinical studies involving the administration of radiolabeled fenoldopam provided quantitative data on the excretion of its metabolites. A study involving intravenous administration of 14C-labeled fenoldopam found that a significant portion of the dose was recovered in the urine as various conjugates. fda.gov

The following table presents data from a clinical pharmacology review, detailing the urinary excretion of fenoldopam and its metabolites. fda.gov

MetabolitePercentage of Dose Recovered in Urine
7-Methoxy conjugates (sulfate + glucuronide)11%
8-Methoxy conjugates17.4%
Fenoldopam conjugates17.2%
Unchanged Fenoldopam~4-6%

This research has provided a clear picture of fenoldopam's extensive metabolism, highlighting the importance of methylation in its clearance and the role of this compound as a significant, albeit inactive, end-product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18ClNO3 B1214144 7-Methoxyfenoldopam CAS No. 95183-47-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-22-17-15(21)8-13-12(16(17)18)6-7-19-9-14(13)10-2-4-11(20)5-3-10/h2-5,8,14,19-21H,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWJZXRBBYETAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CNCCC2=C1Cl)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30915077
Record name 9-Chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95183-47-4
Record name 7-Methoxyfenoldopam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095183474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Chloro-5-(4-hydroxyphenyl)-8-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolic Pathways and Biotransformation of 7 Methoxyfenoldopam

Enzymatic Formation of 7-Methoxyfenoldopam from Fenoldopam (B1199677)

The initial metabolic steps of fenoldopam involve its conversion into various conjugated forms, including methoxy (B1213986) derivatives.

Methylation is a significant conjugation pathway in the metabolism of fenoldopam. drugbank.comdrugs.comwikidoc.orgnih.govfda.gov This process results in the formation of methoxy metabolites, notably this compound, alongside 8-methoxyfenoldopam. fda.govnih.govoup.com These methylation reactions, along with glucuronidation and sulfation, are crucial for the elimination of fenoldopam and its derivatives, occurring independently of cytochrome P-450 enzyme systems. drugbank.comdrugs.comwikidoc.orgnih.govfda.gov

The precise enzymes responsible for the methylation of fenoldopam to produce this compound have not been explicitly detailed in the available literature. drugbank.comdrugs.comwikidoc.orgnih.gov However, methylation is recognized as a primary conjugation pathway that takes place within hepatic cellular fractions, including microsomes and cytosol. nih.gov Research indicates that fenoldopam metabolism, including the formation of this compound, proceeds via these conjugation mechanisms rather than through CYP-mediated oxidation. fda.govnih.gov Studies utilizing human liver slices have demonstrated that the rate of this compound formation from both the R- and S-enantiomers of fenoldopam is comparable. fda.govnih.gov

Further Biotransformation of this compound

Once formed, this compound can undergo further metabolic modifications through various conjugation pathways.

Following its formation, this compound may be subjected to further biotransformation via glucuronidation. drugbank.comdrugs.comwikidoc.orgnih.govfda.gov Glucuronidation is a major Phase II conjugation pathway, and while studies have identified the formation of glucuronidated products from fenoldopam itself, the specific glucuronidation pathways of this compound as a distinct metabolite require more detailed investigation. nih.gov

Sulfation represents another prominent conjugation pathway involved in the metabolism of fenoldopam and its derivatives. drugbank.comdrugs.comwikidoc.orgnih.govfda.gov Research has identified specific sulfated metabolites of fenoldopam, such as fenoldopam-8-sulfate derived from the R-enantiomer and fenoldopam-7-sulfate from the S-enantiomer. nih.gov The potential for this compound to serve as a substrate for sulfation pathways is implied by its nature as a conjugated metabolite.

Further biotransformation of this compound has led to the identification of less characterized metabolites, including unknown sulfated products. Specifically, in studies involving the incubation of R-fenoldopam with human liver slices, the resulting this compound was observed to be further metabolized into an unknown sulfated product. fda.govnih.gov Similarly, a second unknown sulfated product was identified from the metabolism of the S-enantiomer of fenoldopam. fda.govnih.gov These findings highlight potential downstream metabolic routes for this compound involving sulfation, leading to the formation of novel, unidentified compounds. fda.govnih.gov

Data Summary of Fenoldopam Metabolites

Metabolite/PathwayDescriptionPrimary Source
This compound (7-MeO)Methylated metabolite of Fenoldopam. fda.govnih.govoup.com
8-Methoxyfenoldopam (8-MeO)Methylated metabolite of Fenoldopam. fda.govnih.gov
Fenoldopam-8-sulfate (8-SO4)Sulfated metabolite identified from R-Fenoldopam. nih.gov
Fenoldopam-7-sulfate (7-SO4)Sulfated metabolite identified from S-Fenoldopam. nih.gov
Glucuronidated Products (R-FEN)Two identified glucuronidated metabolites formed from R-Fenoldopam. nih.gov
Glucuronidated Products (S-FEN)Two identified glucuronidated metabolites formed from S-Fenoldopam. nih.gov
Unknown Sulfated ProductFurther metabolite of this compound derived from R-Fenoldopam. fda.govnih.gov
Second Unknown Sulfated ProductFurther metabolite identified from S-Fenoldopam. fda.govnih.gov

Compound List

this compound

Fenoldopam

R-Fenoldopam (R-FEN)

S-Fenoldopam (S-FEN)

8-Methoxyfenoldopam (8-MeO)

Fenoldopam-8-sulfate (8-SO4)

Fenoldopam-7-sulfate (7-SO4)

Stereospecific Metabolism and Chiral Considerations of Methoxyfenoldopam Isomers

Fenoldopam exists as a racemic mixture, comprising R-Fenoldopam (R-FEN) and S-Fenoldopam (S-FEN) nih.govfda.gov. Studies have demonstrated that the metabolism of Fenoldopam is stereoselective. Both R-FEN and S-FEN are metabolized to this compound (7-MeO) and 8-Methoxyfenoldopam (8-MeO), alongside sulfated and glucuronidated products nih.govfda.gov. Specifically, the formation of 7-MeO from both R-FEN and S-FEN in human liver slices occurs at comparable rates nih.govfda.gov. However, the subsequent metabolism of 7-MeO exhibits stereospecificity, being slower for the S-isomer of 7-MeO compared to its R-isomer nih.govfda.gov. This suggests that chiral considerations are important in understanding the complete metabolic fate of Fenoldopam and its derivatives like 7-MeO.

In Vitro Metabolic Studies of this compound in Biological Preparations

In vitro studies utilizing various human liver preparations have been instrumental in elucidating the metabolic pathways of Fenoldopam and its metabolites, including 7-MeO. These studies have utilized human liver slices, microsomal fractions, and cytosolic fractions to investigate the enzymatic processes involved nih.govfda.govxenotech.com.

Human Liver Slice Preparations

Human liver slices have been employed to study the metabolism of Fenoldopam and its subsequent metabolites. In these preparations, both R-FEN and S-FEN were shown to be converted to 7-MeO at similar rates nih.govfda.gov. Furthermore, the research indicated that the 7-MeO formed from R-FEN in liver slices was further metabolized into an unknown sulfated product nih.gov. The stereospecificity of this further metabolism of 7-MeO was also observed in these slice studies, with the S-isomer of 7-MeO being metabolized more slowly nih.govfda.gov.

Microsomal and Cytosolic Fraction Studies

Metabolism studies were also conducted using human liver microsomal and cytosolic fractions, which contain distinct sets of enzymes responsible for drug biotransformation nih.govxenotech.com. These subcellular fractions were supplemented with appropriate cofactors to ensure optimal enzyme activity nih.gov. The findings from these studies corroborated the observations from liver slices, indicating that Fenoldopam was metabolized to 7-MeO and other products, including sulfates and glucuronides nih.gov. Crucially, these studies found no evidence of Fenoldopam metabolism mediated by cytochrome P-450 enzymes, with the primary pathways involving glucuronidation, sulfation, and methylation nih.gov. Microsomal fractions are enriched in membrane-bound enzymes, while cytosolic fractions contain soluble enzymes, together providing a comprehensive view of Phase I and Phase II metabolic reactions xenotech.comsemanticscholar.org.

Structure Activity Relationship Sar Studies of 7 Methoxyfenoldopam and Its Derivatives

Impact of 7-Methoxy Substitution on Dopamine (B1211576) Receptor Affinity and Efficacy

The defining structural feature of fenoldopam's potent dopaminergic activity is its catechol moiety—the two hydroxyl groups at the 7 and 8 positions of the benzazepine ring. These groups are essential for high-affinity binding and agonism at the dopamine D1 receptor. The introduction of a methyl group to form 7-Methoxyfenoldopam, a primary metabolite, drastically alters this interaction.

Methylation of the 7-hydroxyl group to a 7-methoxy group effectively eliminates the compound's ability to act as a hydrogen bond donor at a key interaction point within the receptor. This modification is a critical deactivating step. While fenoldopam (B1199677) is a potent D1 receptor agonist, this compound is considered to be pharmacologically inactive at this receptor. Research on related 1-phenylbenzazepine series corroborates this finding, where compounds featuring a C-7 methoxy (B1213986) group were found to lack affinity for the D1 receptor, underscoring the necessity of the free hydroxyl for binding.

This loss of affinity and efficacy upon methylation is a cornerstone of fenoldopam's metabolic profile, ensuring that the active drug is converted into an inactive metabolite.

Table 1: Impact of 7-Position Substitution on D1 Receptor Activity
CompoundSubstitution at Position 7Expected D1 Receptor AffinityExpected D1 Receptor EfficacyRole of Substitution
Fenoldopam-OH (Hydroxyl)HighAgonistEssential H-bond donor for receptor binding
This compound-OCH3 (Methoxy)Negligible / NoneInactiveMasks essential hydroxyl group, preventing H-bond donation

Stereochemical Influences on Pharmacological Activity and Metabolic Fate

Stereochemistry plays a pivotal role in both the pharmacological action and metabolic processing of fenoldopam and its metabolites. Fenoldopam is administered as a racemic mixture, but its therapeutic effects are almost exclusively attributed to one of its enantiomers.

Pharmacological Activity : The (R)-enantiomer of fenoldopam is the active component, possessing approximately 250-fold higher affinity for the D1 receptor than the (S)-enantiomer. drugbank.comnih.gov This significant difference highlights the precise three-dimensional fit required for receptor binding and activation, where the spatial arrangement of the phenyl group, the benzazepine core, and the catechol moiety relative to the chiral center is critical. The (S)-enantiomer, being a very weak binder, contributes negligibly to the desired D1 agonist effects.

Metabolic Fate : The metabolism of fenoldopam to this compound is not stereoselective, meaning both (R)- and (S)-fenoldopam are methylated at the 7-position at the same rate. google.com However, the subsequent metabolic steps for this compound are stereospecific. The further metabolism of (S)-7-Methoxyfenoldopam is significantly slower than that of its (R)-counterpart. google.com This suggests that the metabolic enzymes responsible for the downstream processing of this compound have a distinct stereochemical preference, leading to a potential accumulation of the S-isomer metabolite if it were not for its rapid formation from the less active S-fenoldopam.

Table 2: Stereochemical Influences on Fenoldopam and this compound
Compound/Process(R)-Enantiomer(S)-EnantiomerKey Finding
Fenoldopam D1 AffinityHigh (Biologically Active)~250x Lower than (R)-formPharmacological activity resides in the (R)-enantiomer. drugbank.comnih.gov
Formation of this compoundOccurs at a standard rateOccurs at the same rate as (R)-formMethylation is not a stereoselective process. google.com
Metabolism of this compoundMetabolized at a standard rateMetabolized at a slower rateDownstream metabolism of the metabolite is stereospecific. google.com

Design Principles for Novel Dopaminergic Ligands Based on Fenoldopam Structural Modifications

The structure of fenoldopam has served as a foundational template for the design of novel dopaminergic ligands. SAR studies of fenoldopam and related benzazepines have illuminated several key design principles for achieving potent and selective D1 receptor agonism.

Primacy of the Catechol Moiety : The 7,8-dihydroxy substitution pattern on the benzazepine ring is the most critical feature for D1 agonist activity. These hydroxyl groups act as essential hydrogen bond donors, mimicking the catechol structure of dopamine itself. Any modification that masks or removes these groups, such as methylation to this compound, results in a profound loss of activity. Therefore, a core principle in designing new agonists based on this scaffold is the preservation of this catechol functionality or the implementation of a prodrug strategy that can release the active catechol in vivo.

Strict Stereochemical Requirement : The high stereoselectivity for the (R)-enantiomer demonstrates the importance of the compound's three-dimensional conformation. The chiral center at position 1 dictates the orientation of the 4'-hydroxyphenyl group, which is crucial for proper docking into the receptor. Future designs must prioritize the synthesis of the pure (R)-enantiomer to maximize potency and avoid potential off-target effects or metabolic burden from the inactive (S)-enantiomer.

Tolerance for N-Substitution : The benzazepine nitrogen atom is amenable to substitution. While fenoldopam itself is a secondary amine, modifications at this position with small alkyl groups (e.g., N-methyl, N-allyl) are often well-tolerated in related benzazepine structures and can be used to modulate pharmacokinetic properties without abolishing affinity.

Modification of the 1-Phenyl Ring : Substitutions on the 1-phenyl ring can influence receptor affinity. The 4'-hydroxyl group is a common feature in many potent D1 agonists. Altering substituents at other positions on this ring can fine-tune binding affinity and selectivity, though modifications in this region must be carefully considered to avoid steric hindrance.

Comparison of SAR with other Methoxy-Substituted Bioactive Molecules

The role of a methoxy group in modulating the biological activity of a molecule is highly context-dependent. Comparing its effect in this compound with its role in other classes of bioactive molecules reveals divergent SAR principles.

In this compound (Dopamine Agonist) : Here, the methoxy group is detrimental to the desired pharmacological activity. Its presence signifies a metabolic inactivation step. By replacing a hydrogen-bond-donating hydroxyl group with a non-donating methoxy group, it blocks the essential interaction with the D1 receptor. The primary SAR principle is that methylation of a critical catechol hydroxyl leads to a loss of function.

In Phenolic Acids (Antioxidants) : In contrast, for many phenolic acids, the addition of methoxy groups is beneficial for their antioxidant activity. SAR studies show that an increasing number of methoxy groups on the phenyl ring can enhance free radical scavenging ability. This is attributed to the electron-donating nature of the methoxy group, which can stabilize the phenoxyl radical formed during the antioxidant process. Here, the methoxy group's electronic effects are paramount, rather than its hydrogen-bonding capability.

In Drug Discovery (General Medicinal Chemistry) : The methoxy group is often used as a strategic "scout" to probe the steric and electronic environment of a protein's binding pocket. On an aromatic ring, it is a relatively small, non-lipophilic substituent that adds a hydrogen bond acceptor (the oxygen atom) without significantly increasing the polar surface area. This allows medicinal chemists to explore pockets for potential hydrogen bonds or favorable steric interactions without the penalty of increased lipophilicity that can negatively impact pharmacokinetics. In this context, the methoxy group is a versatile tool for optimization, where its impact can be neutral or beneficial depending on the specific pocket environment.

This comparison illustrates that while the transformation of fenoldopam to this compound is a deactivating event, the same methoxy substitution can be an activity-enhancing or optimizing feature in other molecular scaffolds and for other biological targets.

Analytical Methodologies for the Characterization and Quantification of 7 Methoxyfenoldopam in Research Settings

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are foundational for separating 7-Methoxyfenoldopam from other components in a sample, allowing for subsequent detection and quantification.

High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) is a highly sensitive and selective technique particularly suited for analyzing electroactive compounds like catecholamines and their derivatives, including fenoldopam (B1199677) and its metabolites. The principle involves separating analytes on a chromatographic column, after which they pass through an electrochemical cell where they undergo oxidation or reduction at an electrode surface. This redox reaction generates an electrical current proportional to the analyte's concentration jasco.huamuzainc.commetrohm.com. HPLC-ECD offers direct measurement capabilities down to femtogram levels and can effectively minimize matrix interferences, making it ideal for biological sample analysis jasco.hu.

Studies have developed quantitative analytical methods using HPLC-ECD for fenoldopam and its methoxy (B1213986) metabolites in human plasma. These methods are noted for their selectivity and sensitivity, proving suitable for pharmacokinetic and metabolic investigations nih.gov. The detection limits achieved in such studies provide a benchmark for the method's performance.

Table 1: HPLC-ECD Detection Limits for Fenoldopam and Metabolites

AnalyteLimit of Detection (ng/ml)Signal-to-Noise RatioReference
Fenoldopam0.0254 nih.gov
Methoxy metabolites0.54 nih.gov
Sulfate conjugates24 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced variant, LC-MS/MS, are powerful techniques for the identification and quantification of this compound. LC-MS combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the detection and structural confirmation of compounds based on their mass-to-charge ratio eurl-pesticides.eumeasurlabs.comnih.gov. LC-MS/MS offers enhanced selectivity and sensitivity by employing tandem mass spectrometry, which involves multiple stages of mass analysis, making it particularly useful for complex biological matrices where matrix effects can be a challenge eurl-pesticides.eumeasurlabs.comnih.gov. The use of isotopically labeled internal standards is often employed in LC-MS/MS to improve the accuracy and precision of quantification eurl-pesticides.eu.

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is crucial for isolating this compound from complex biological matrices such as plasma or urine, removing interfering substances, and concentrating the analyte prior to chromatographic analysis orientjchem.orgmdpi.comresearchgate.net. Common techniques include:

Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquid phases based on differential solubility. For fenoldopam and its methoxy metabolites, LLE has been successfully employed to extract these compounds from plasma nih.gov.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively retain the analyte from a liquid sample. Subsequent elution with an appropriate solvent isolates the compound. SPE has been developed for various classes of compounds in biological samples, including metabolites nih.govmdpi.comresearchgate.netlcms.cz.

These methods aim to maximize analyte recovery while minimizing the co-extraction of matrix components that could interfere with detection or cause ion suppression in mass spectrometry orientjchem.orgresearchgate.netlcms.cz.

Spectroscopic Methods for Structural Elucidation (applied to its synthesis and purity)

Spectroscopic techniques are indispensable for confirming the chemical structure of synthesized this compound and assessing its purity. These methods provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, respectively, allowing for the unambiguous assignment of chemical structures mdpi.combeilstein-journals.orgnih.govd-nb.info.

Mass Spectrometry (MS): Beyond its use in LC-MS, high-resolution mass spectrometry (HRMS) can accurately determine the molecular weight of the compound, aiding in its identification. Fragmentation patterns obtained from MS/MS can further confirm structural features mdpi.combeilstein-journals.orgnih.govd-nb.infolookchem.com.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavelengths mdpi.comuni-muenchen.de.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to detect chromophores within the molecule and can be applied for quantification if the compound has a suitable absorption profile beilstein-journals.org.

These techniques, often used in conjunction with elemental analysis and X-ray diffraction, are critical for verifying the successful synthesis of this compound and ensuring its purity for research applications mdpi.combeilstein-journals.orgnih.govd-nb.infouni-muenchen.de.

Application of Radioligand Binding Assays for Receptor Interaction Studies

Radioligand binding assays are a cornerstone for investigating the pharmacological profile of compounds like this compound, particularly their interaction with specific biological targets such as dopamine (B1211576) receptors uniba.itnih.govuni-regensburg.denih.govsigmaaldrich.com. These assays involve incubating a known amount of a radiolabeled ligand (the radioligand) with receptor-containing preparations (e.g., cell membranes or whole cells). The binding affinity of the test compound, such as this compound, is then determined by its ability to displace the radioligand from the receptor.

The primary metrics derived from these assays are the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which quantify the potency of the compound in competing for receptor binding uniba.itsigmaaldrich.com. By using selective radioligands for different dopamine receptor subtypes (e.g., D1, D2, D3, D4), researchers can elucidate the subtype selectivity of this compound uniba.itnih.govuni-regensburg.denih.gov. Studies on fenoldopam indicate its activity at D1 receptors fda.gov, suggesting that investigations into this compound would likely focus on its interactions with the dopaminergic system. The half-lives of methoxy metabolites, including this compound, have been reported in studies related to fenoldopam metabolism.

Table 2: Reported Half-lives of Fenoldopam and Methoxy Metabolites

AnalyteHalf-life (t½, min)Reference
Racemic Fenoldopam~4.6 fda.govfda.gov
This compound~13.2 fda.govfda.gov
8-Methoxyfenoldopam~12.5 fda.govfda.gov

These analytical methodologies collectively provide the necessary tools for comprehensive research on this compound, from its synthesis and purity assessment to its quantitative determination in biological samples and its interaction with cellular targets.

Computational and Theoretical Studies of 7 Methoxyfenoldopam

Molecular Docking and Dynamics Simulations of 7-Methoxyfenoldopam-Receptor Interactions

Molecular docking and dynamics simulations are powerful tools used to predict the binding modes and affinities of ligands to target proteins. For dopamine (B1211576) receptor ligands, these techniques help understand how structural variations influence binding to specific receptor subtypes. While direct simulations specifically detailing "this compound" might be nascent or proprietary, studies on related benzazepine derivatives provide a framework. For instance, research on benzazepine D1/D5 receptor antagonists has explored how modifications to the core structure, such as replacing phenol (B47542) moieties, impact binding affinity and can lead to conformational changes affecting interaction with the receptor nih.gov. These studies often employ molecular modeling to analyze the orientation and interactions of ligand functional groups within the receptor's binding pocket, aiming to optimize potency and selectivity. The general approach involves simulating the interaction between a ligand and a receptor to identify favorable binding poses and assess the stability of these complexes over time through molecular dynamics acs.orgnih.govacs.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Methoxy-Substituted Benzazepines

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity. This approach is crucial for identifying key structural features that dictate a molecule's potency and selectivity. Studies focusing on methoxy-substituted benzazepines and related compounds have yielded significant insights into dopamine receptor interactions.

For example, QSAR modeling on methoxy-substituted benzamides targeting dopamine D2 receptors has identified specific structural requirements for binding affinity. These studies indicate that the presence of hydrophobic substituents at certain positions and electron-donating groups can enhance biological activity. Furthermore, substitutions on the phenyl ring generally favor binding, with specific groups like ethyl and iodine at particular positions proving advantageous, while others, such as a nitro group, can hinder activity nih.gov.

More broadly, QSAR analyses of various dopamine receptor ligands, including benzazepine derivatives, have highlighted the importance of physicochemical parameters like lipophilicity (e.g., MlogP, ClogP) in predicting interactions with dopamine receptors. These models often achieve robust statistical results, demonstrating the predictive power of QSAR in guiding the design of new receptor ligands researchgate.net. The development of 3D-QSAR models for D1 receptor antagonists has also been reported, providing a validated framework for optimizing dopamine receptor ligands nih.govd-nb.info.

Table 1: QSAR Findings for Methoxy-Substituted Benzamides (Dopamine D2 Receptor Antagonists)

Structural Feature/PositionEffect on Biological Activity
Hydrophobic substituents at R3Increased activity
Electron-donating groups at R5Increased activity
Substitutions on phenyl ringFavored binding affinity
Ethyl group at R3Advantageous
Iodine at R3Advantageous
Nitro group on phenyl ringHindered activity

Data derived from studies on methoxy-substituted benzamides targeting dopamine D2 receptors nih.gov.

Pharmacophore Modeling for Dopamine D1/D5 Receptor Ligands

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (features) in a molecule that are necessary for biological activity. This model serves as a blueprint for designing new compounds with similar or improved properties. For dopamine receptors, particularly the D1 and D5 subtypes, pharmacophore models have been instrumental in drug design.

Research has shown that pharmacophore models derived from known dopamine D1/D5 receptor antagonists, such as SCH 23390, can guide the design of novel ligands ceon.rs. These models typically identify key features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, along with their spatial orientations, which are critical for binding to the receptor site researchgate.net. Studies have successfully developed pharmacophore-based 3D-QSAR models for D1 antagonists, demonstrating the synergy between pharmacophore identification and QSAR in optimizing drug candidates nih.gov. By understanding the pharmacophore requirements for D1/D5 receptor binding, researchers can rationally design new benzazepine analogues and other chemical scaffolds with enhanced selectivity and pharmacokinetic profiles nih.govacs.org.

Table 2: Dopamine Receptor Subtypes and Signaling Pathways

Receptor FamilySubtypesPrimary Signaling Pathway
D1-likeD1, D5Activates adenylyl cyclase (AC) via Gαs/Gαolf; increases cAMP
D2-likeD2, D3, D4Inhibits AC via Gαi/Gαo; decreases cAMP

Information based on general dopamine receptor classifications nih.govnih.gov.

Future Directions and Emerging Research Avenues for 7 Methoxyfenoldopam

Elucidation of Potential Undiscovered Biological Activities or Modulatory Roles

While 7-Methoxyfenoldopam is recognized as a product of fenoldopam's metabolic pathway, its own intrinsic biological activities remain largely unexplored. The structural modification from a catechol to a methoxy (B1213986) group at the 7-position could theoretically alter its affinity and efficacy at dopamine (B1211576) receptors or even confer activity at other receptor systems.

Future research should focus on characterizing the pharmacological profile of this compound. Key research questions include:

Dopamine Receptor Binding and Activity: Does this compound retain any agonist, partial agonist, or antagonist activity at D1-like or D2-like dopamine receptors? Comprehensive radioligand binding assays and functional assays measuring cyclic AMP (cAMP) production are needed to determine its receptor affinity and intrinsic activity.

Receptor Selectivity: Beyond dopamine receptors, its activity profile at other G protein-coupled receptors (GPCRs), such as adrenergic or serotonergic receptors, is unknown. A broad receptor screening panel could uncover novel and unexpected biological targets.

Allosteric Modulation: An emerging area in pharmacology is the study of allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site to fine-tune the effects of endogenous ligands. nih.gov It would be valuable to investigate whether this compound can act as a positive or negative allosteric modulator of dopamine receptors, potentially influencing the binding or signaling of dopamine itself.

Development of this compound as a Research Tool for Dopamine Receptor Biology

Highly selective ligands are invaluable tools for dissecting the complex pharmacology of receptor systems. While fenoldopam (B1199677) is a selective D1 receptor agonist, its metabolite, this compound, could possess unique properties making it a useful research tool. If it demonstrates high selectivity for a particular dopamine receptor subtype or a specific signaling pathway (a concept known as functional selectivity), it could be developed for several applications:

Probing Receptor Structure-Function: As a structurally related analogue of fenoldopam, it could be used in comparative studies to understand how methylation of the catechol group impacts receptor recognition and activation.

Radiolabeling Studies: If it exhibits high affinity and selectivity for a receptor, a radiolabeled version of this compound could be synthesized to map the distribution of its target receptors in tissues or to be used in competitive binding assays to discover new ligands.

Reference Standard: In metabolic studies, a purified and well-characterized standard of this compound is essential for the accurate quantification of fenoldopam's metabolic pathways.

Advancements in Analytical and Synthetic Methodologies for Related Compounds

The study of fenoldopam's metabolites necessitates robust analytical techniques for their detection and quantification in biological matrices.

Analytical Methods: Early methods for detecting fenoldopam and its metabolites included high-performance liquid chromatography with electrochemical detection (HPLC-ED). nih.gov More recent and advanced methods utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity. nih.govresearchgate.netnih.gov A key development has been the creation of LC-MS/MS methods that can simultaneously quantify fenoldopam and its major phase II metabolites (glucuronides and sulfates) from a single plasma sample. nih.govnih.gov These methods often employ techniques like positive-negative ion switching to optimize the detection of different analytes in a single chromatographic run. nih.govnih.gov The ongoing refinement of these multi-residue analytical methods is crucial for detailed pharmacokinetic modeling. chimia.ch

Synthetic Methodologies: While specific synthetic routes for this compound are not widely published in the context of its use as a standalone compound, general synthetic strategies for benzazepine derivatives and related methoxylated compounds are well-established. researchgate.netresearchgate.netresearchgate.net Future work could focus on developing efficient and stereoselective synthetic routes to produce pure enantiomers of this compound. This would be critical for rigorously evaluating its biological activities (as described in section 8.1) and for its potential use as an analytical standard or research tool.

Role in Understanding Drug Metabolism and Pharmacokinetic Variability of Fenoldopam

This compound is central to the metabolism of its parent drug. Fenoldopam is extensively metabolized, with methylation being one of the primary conjugation pathways, alongside sulfation and glucuronidation. drugbank.comnih.gov Cytochrome P450 enzymes are not involved in its metabolism. nih.govfda.gov

Metabolic Pathway: this compound is formed via methylation of the hydroxyl group at the 7-position of the fenoldopam molecule. nih.govfda.gov This reaction is catalyzed by the enzyme catechol-O-methyltransferase (COMT). Both the R- and S-enantiomers of fenoldopam are metabolized to this compound at the same rate. nih.govfda.gov However, the subsequent metabolism of this compound is stereospecific, with the S-isomer being metabolized more slowly. nih.govfda.gov This metabolite is further conjugated (sulfated or glucuronidated) before excretion. fda.gov In vivo studies have shown that 7-methoxy conjugates account for a significant portion of the metabolites recovered in urine. fda.gov

Pharmacokinetic Variability: The existence of multiple, parallel metabolic pathways (methylation, sulfation, glucuronidation) for fenoldopam is thought to lessen the potential for drug-drug interactions. nih.govfda.gov However, genetic variations (polymorphisms) in the COMT enzyme are common in the human population and can lead to significant inter-individual differences in enzyme activity. Future research into the pharmacogenetics of fenoldopam could investigate whether COMT polymorphisms correlate with the relative production of this compound and whether this variability has any clinical implications for the drug's efficacy or side-effect profile.

Pharmacokinetic Parameters of Fenoldopam and its Metabolite

Compound Elimination Half-life (t½) Metabolic Pathway Key Enzyme
Fenoldopam ~5-10 minutes Methylation, Sulfation, Glucuronidation COMT, SULTs, UGTs
This compound ~13.2 minutes Further conjugation (e.g., sulfation) SULTs

Q & A

Q. What frameworks guide the formulation of clinically relevant research questions for this compound?

  • Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define study scope. For example: “In hypertensive models (P), does this compound (I) compared to fenoldopam (C) reduce renal vascular resistance (O)?” Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .

Data Presentation and Peer Review

Q. How should researchers present contradictory in vitro vs. in vivo efficacy data in manuscripts?

  • Methodological Answer : Use tables to juxtapose key variables (e.g., receptor density, metabolic clearance) across experimental systems. Discuss limitations of reductionist models (e.g., cell lines lacking physiological milieu) and propose follow-up studies (e.g., ex vivo organoid models) .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in heterogeneous populations?

  • Methodological Answer : Employ mixed-effects models to account for inter-individual variability. Use Bayesian hierarchical models to pool data from small-sample studies. Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize clinical relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.